2-Methoxy-3-methylpyridine-5-boronic acid
Overview
Description
2-Methoxy-3-methylpyridine-5-boronic acid is a useful research compound. Its molecular formula is C7H10BNO3 and its molecular weight is 166.97 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Methoxy-3-methylpyridine-5-boronic acid would participate in a transmetalation process . This process involves the transfer of an organic group from boron to palladium, which is a key step in forming new carbon-carbon bonds .
Biochemical Pathways
Its role in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving the formation of carbon-carbon bonds .
Result of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .
Biological Activity
2-Methoxy-3-methylpyridine-5-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound has been studied for various applications in medicinal chemistry, particularly in the development of therapeutic agents due to its unique structural features and reactivity.
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₇H₁₀BNO₃
- CAS Number: 1083168-99-3
- Chemical Structure:
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as signal transduction and gene expression.
- Receptor Binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.
Antimicrobial Activity
Research indicates that boronic acids, including this compound, exhibit antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria, including Escherichia coli , with effective concentrations reported around 6.50 mg/mL .
Anticancer Properties
The compound has demonstrated cytotoxic effects against cancer cell lines. For example, it was found to have a significant cytotoxic effect on the MCF-7 breast cancer cell line, with an IC50 value indicating potency at lower concentrations . This suggests potential applications in cancer therapeutics.
Antioxidant Activity
This compound also shows antioxidant properties. It has been evaluated using various assays such as ABTS and DPPH, demonstrating significant radical scavenging activity .
Study on Antioxidant and Enzyme Inhibition
A comprehensive study assessed the biological activities of a related boronic ester compound derived from quercetin. This study highlighted the potential for high antioxidant activity and moderate enzyme inhibition (e.g., acetylcholinesterase and butyrylcholinesterase) by similar boronic compounds . The findings suggest that modifications in the boronic acid structure can enhance biological activity.
Implications for Drug Development
The structural characteristics of this compound make it a candidate for further exploration in drug design. Its ability to penetrate biological barriers effectively positions it as a promising lead compound in the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases .
Summary Table of Biological Activities
Properties
IUPAC Name |
(6-methoxy-5-methylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCAEPGEVCYRJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679933 | |
Record name | (6-Methoxy-5-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083168-99-3 | |
Record name | (6-Methoxy-5-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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